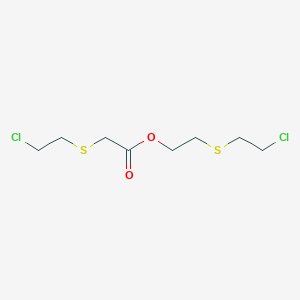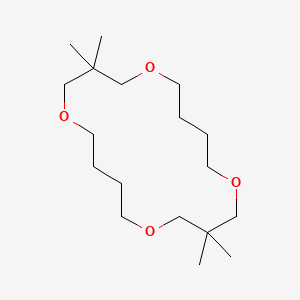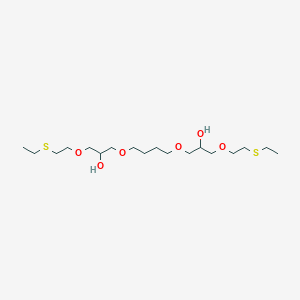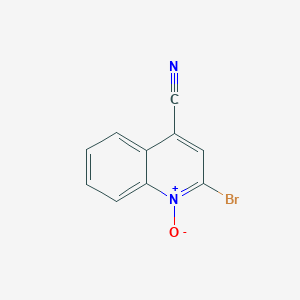
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is an organic compound with the molecular formula C8H14Cl2O2S2 It is characterized by the presence of two chloroethylsulfanyl groups attached to an ethyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate typically involves the reaction of 2-chloroethanol with thioacetic acid under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the thioacetate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aminoethyl or thioethyl derivatives.
科学的研究の応用
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical structure and reactivity.
Nitrogen Mustards: Compounds like mechlorethamine, which are used in chemotherapy and have similar alkylating properties.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is unique due to its dual chloroethylsulfanyl groups, which provide it with distinct reactivity and potential applications compared to other alkylating agents. Its ester functionality also allows for further chemical modifications, enhancing its versatility in various applications.
特性
CAS番号 |
92145-86-3 |
|---|---|
分子式 |
C8H14Cl2O2S2 |
分子量 |
277.2 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C8H14Cl2O2S2/c9-1-4-13-6-3-12-8(11)7-14-5-2-10/h1-7H2 |
InChIキー |
SYUFAWFAJOCCTN-UHFFFAOYSA-N |
正規SMILES |
C(CSCCCl)OC(=O)CSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)


![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
